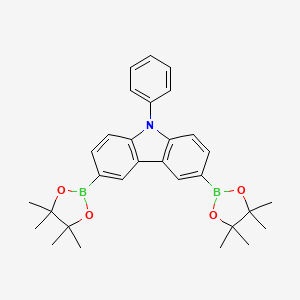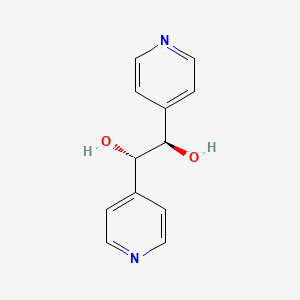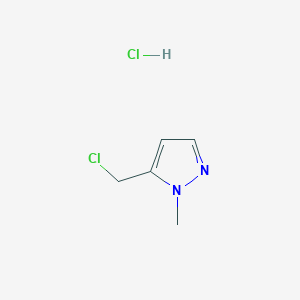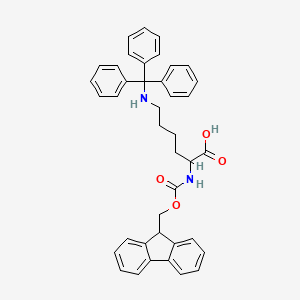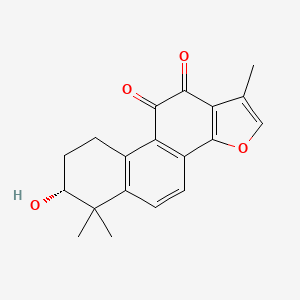
3alfa-Hidroxitanshinona IIA
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3alpha-Hydroxytanshinone IIA has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: It has shown potential in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
3alpha-Hydroxytanshinone IIA, also known as (7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho1,2-gbenzofuran-10,11-dione, is a bioactive compound with significant pharmacological effects. This article will explore its mechanism of action, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
3alpha-Hydroxytanshinone IIA has been shown to modulate multiple targets, including Nrf2, AMPK, GSK-3β, EGFR, CD36, HO-1, NOX4, Beclin-1, TLR4, TNF-α, STAT3, Caspase-3, and bcl-2 proteins . These targets play crucial roles in various cellular processes, including cell growth, proliferation, apoptosis, autophagy, and inflammation .
Mode of Action
The compound interacts with its targets, leading to changes in their activity or function. For instance, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . It achieves these effects by modulating the activity of its targets and disrupting the signaling pathways they are involved in .
Biochemical Pathways
3alpha-Hydroxytanshinone IIA affects multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, Bcl-2–Caspase pathways, NF-κB, SIRT1/PGC1α, MAPK, SREBP-2/Pcsk9, Wnt, PI3K/Akt/mTOR pathways, TGF-β/Smad, and Hippo/YAP pathways . These pathways are involved in various cellular processes, and their disruption can lead to changes in cell behavior and function .
Pharmacokinetics
The main metabolic pathway of Tanshinone IIA, the parent compound of 3alpha-Hydroxytanshinone IIA, is hydroxylation, which is responsible for CYP2A6 in liver microsomes . Dehydrogenation is a secondary pathway . These metabolic pathways can affect the bioavailability of the compound and its ability to reach its targets.
Result of Action
The molecular and cellular effects of 3alpha-Hydroxytanshinone IIA’s action include the inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as the induction of apoptosis and autophagy . These effects can lead to the suppression of tumor development and progression .
Análisis Bioquímico
Biochemical Properties
3alpha-Hydroxytanshinone IIA has been shown to interact with multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . These interactions play a crucial role in its biochemical reactions, affecting the function of various enzymes, proteins, and other biomolecules.
Cellular Effects
3alpha-Hydroxytanshinone IIA has demonstrated excellent anticancer efficacy against cell lines from breast, cervical, colorectal, gastric, lung, and prostate cancer . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 3alpha-Hydroxytanshinone IIA involves inhibition of tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induction of apoptosis and autophagy . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3alpha-Hydroxytanshinone IIA vary with different dosages in animal models . It has been shown to significantly decrease the myocardial infarct size, cardiac enzyme activity, and troponin levels compared with those in the control group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3alpha-Hydroxytanshinone IIA can be synthesized through various chemical reactions involving the diterpenoid skeleton. The synthesis typically involves the hydroxylation of tanshinone IIA, a major component of Salvia miltiorrhiza . The reaction conditions often include the use of specific catalysts and solvents to achieve the desired hydroxylation.
Industrial Production Methods: Industrial production of 3alpha-Hydroxytanshinone IIA involves the extraction of tanshinone IIA from the roots of Salvia miltiorrhiza, followed by chemical modification to introduce the hydroxyl group at the 3alpha position . This process may involve multiple steps, including purification and crystallization, to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 3alpha-Hydroxytanshinone IIA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms of diterpenoids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 3alpha-Hydroxytanshinone IIA .
Comparación Con Compuestos Similares
Tanshinone IIA: The parent compound from which 3alpha-Hydroxytanshinone IIA is derived.
Tanshinone I: Another diterpenoid with similar pharmacological properties.
Cryptotanshinone: A structurally related compound with notable anticancer activity
Uniqueness: 3alpha-Hydroxytanshinone IIA is unique due to the presence of the hydroxyl group at the 3alpha position, which enhances its bioactivity and pharmacological properties compared to its parent compound, tanshinone IIA .
Propiedades
IUPAC Name |
(7R)-7-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-9-8-23-18-11-4-6-12-10(5-7-13(20)19(12,2)3)15(11)17(22)16(21)14(9)18/h4,6,8,13,20H,5,7H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDUBPDLRWKSBQ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H](C4(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





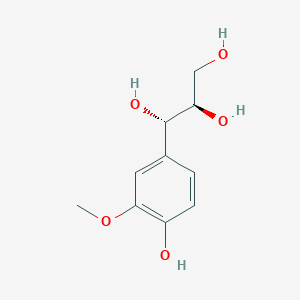
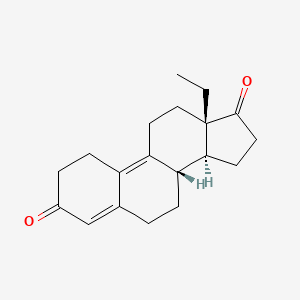
![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)
